5-chloro-1-(2-methylbenzyl)-1H-indole-2,3-dione
Overview
Description
5-chloro-1-(2-methylbenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.0556563 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallography and Molecular Structure
Studies on compounds similar to 5-chloro-1-(2-methylbenzyl)-1H-indole-2,3-dione have provided insights into crystal structures and molecular interactions. For instance, the analysis of a related compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, revealed weak intermolecular interactions forming a three-dimensional framework, illustrating the compound's potential for studying molecular packing and interaction forces within crystalline materials (Wu et al., 2011).
Anticancer Research
In the realm of medicinal chemistry, derivatives of indole diones have been synthesized and screened for anticancer properties. For example, novel substituted indole analogs were evaluated for cytotoxicity against human tumor cell lines, identifying compounds with potent growth inhibition against melanoma and ovarian cancer cells. This highlights the role of indole dione derivatives in developing new chemotherapeutic agents (Penthala et al., 2011).
Organic Synthesis and Reactivity
Research on the nucleophilic reactivities of indoles, including derivatives of indole diones, has expanded understanding of their chemical behavior, offering a foundation for developing novel synthetic methodologies. Such studies are crucial for designing new reactions and compounds with applications in drug development and material science (Lakhdar et al., 2006).
Novel Heterocyclic Compounds
The synthesis and characterization of new heterocyclic systems derived from 5-Chloro-1H-indole-2,3-dione have been documented, underlining the compound's utility as a precursor for diverse heterocyclic compounds. This research aids in the expansion of available heterocyclic compounds for various scientific and industrial applications (Tribak et al., 2017).
Properties
IUPAC Name |
5-chloro-1-[(2-methylphenyl)methyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-4-2-3-5-11(10)9-18-14-7-6-12(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSBRZGQTDRCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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